2-({[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid
Description
2-{2-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETAMIDO}BENZOIC ACID is a complex organic compound with a molecular formula of C15H15NO6S2 and a molecular weight of 369.41 g/mol . This compound is characterized by its unique thiazolidinone structure, which is often associated with various biological activities.
Properties
Molecular Formula |
C22H20N2O7S2 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
2-[[2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C22H20N2O7S2/c1-29-15-8-12(9-16(30-2)19(15)31-3)10-17-20(26)24(22(32)33-17)11-18(25)23-14-7-5-4-6-13(14)21(27)28/h4-10H,11H2,1-3H3,(H,23,25)(H,27,28)/b17-10- |
InChI Key |
KVBVGJYGNKNLLL-YVLHZVERSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{2-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETAMIDO}BENZOIC ACID typically involves the reaction of cyanoacetanilide with 2-sulfanyl benzoic acid in boiling acetic acid . This reaction yields the desired thiazolidinone derivative through a series of condensation and cyclization steps. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{2-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETAMIDO}BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 2-{2-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETAMIDO}BENZOIC ACID include other thiazolidinone derivatives These compounds share the thiazolidinone core structure but differ in their substituents, leading to variations in their biological activities and chemical properties
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